

An In-depth Technical Guide to Glycochenodeoxycholic Acid-d4

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Compound of Interest

Compound Name: Glycochenodeoxycholic acid-d4

Cat. No.: B593819

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This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to **Glycochenodeoxycholic acid-d4**. It is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and clinical diagnostics who utilize stable isotope-labeled internal standards for quantitative analysis.

Core Chemical Properties

Glycochenodeoxycholic acid-d4 is the deuterium-labeled form of Glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid.^[1] In this compound, four hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.^[1] This isotopic substitution results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.^{[2][3]}

The primary role of its non-deuterated analog, GCDCA, is to act as a detergent, solubilizing fats and other sterols for absorption.^{[1][2]} GCDCA is formed in the liver through the conjugation of chenodeoxycholic acid with glycine.^{[2][4]} The deuterated form, **Glycochenodeoxycholic acid-d4**, is chemically and functionally similar but can be distinguished by its higher mass.

Quantitative Data Summary

The key chemical and physical properties of **Glycochenodeoxycholic acid-d4** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	N-[(3 α ,5 β ,7 α)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d ₄]-glycine	[5][6]
Synonyms	GCDCA-d ₄ , Chenodeoxycholyglycine-d ₄	[2][5][6]
CAS Number	1201918-16-2	[2][5][6]
Molecular Formula	C ₂₆ H ₃₉ D ₄ NO ₅	[5][6][7]
Formula Weight	453.7 g/mol (also cited as 453.65 g/mol)	[5][6][7]
Appearance	Crystalline solid, Off-White solid	[6][7]
Purity	≥95% to ≥97% (Chemical Purity); ≥98% to ≥99% (Isotopic Purity, atom % D)	[3][5][6][7]
Storage Temperature	-20°C	[3][6]
Stability	≥ 4 years (when stored at -20°C)	[6]
Solubility	DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml	[6]
SMILES	C--INVALID-LINK-- [C@@]1([H])CC[C@@]2([H]) [C@]3([H])--INVALID-LINK-- C[C@]4([H])C([2H])([2H])-- INVALID-LINK--C([2H]) ([2H])C[C@]4(C) [C@@]3([H])CC[C@@]21C	[6]

InChI Key

GHCZAUBVMUEKKP-
PKIQRPOYSA-N[\[6\]](#)

Applications in Research and Drug Development

The primary application of **Glycochenodeoxycholic acid-d4** is as a high-purity internal standard for the accurate quantification of endogenous Glycochenodeoxycholic acid in biological samples.[\[1\]](#)[\[5\]](#)[\[6\]](#) Its use is critical in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[2\]](#)[\[5\]](#)[\[6\]](#)

By adding a known amount of the deuterated standard to a sample, variations in sample preparation (e.g., extraction efficiency) and instrument response can be normalized, leading to highly accurate and reproducible measurements. This is essential for:

- Metabolomics: Studying the role of bile acids in health and disease.
- Clinical Diagnostics: Developing biomarkers for hepatobiliary and intestinal diseases.[\[1\]](#)[\[8\]](#)
- Pharmacokinetic Studies: Assessing the impact of drugs on bile acid metabolism.[\[2\]](#)

Experimental Protocols

The following section details a representative methodology for the quantification of bile acids in serum using LC-MS/MS with **Glycochenodeoxycholic acid-d4** as an internal standard. This protocol is a composite based on standard practices described in the literature.[\[8\]](#)[\[9\]](#)

Sample Preparation: Protein Precipitation

- Thaw Samples: Allow serum samples, quality controls, and calibrators to thaw at room temperature.
- Aliquot Sample: Pipette 100 µL of serum into a microcentrifuge tube.
- Spike Internal Standard: Add a specific volume of the internal standard working solution (containing **Glycochenodeoxycholic acid-d4** and other relevant deuterated bile acids) to the serum.

- **Precipitate Proteins:** Add a volume of cold organic solvent (e.g., methanol or acetonitrile) to the tube. A common ratio is 4:1 solvent to serum.
- **Vortex:** Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
- **Centrifuge:** Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- **Collect Supernatant:** Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
- **Evaporate and Reconstitute (Optional):** The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes.

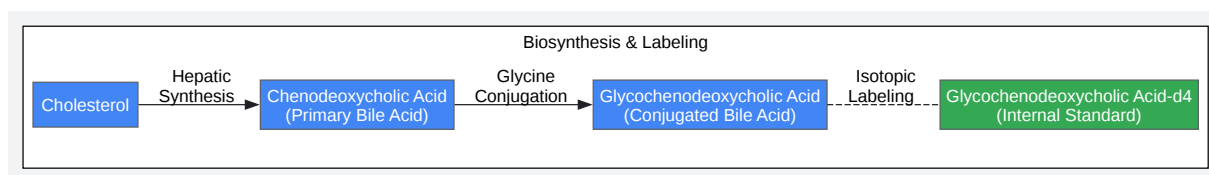
LC-MS/MS Analysis

- **Chromatographic System:** Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[\[8\]](#)[\[9\]](#)
 - **Column:** A C18 reversed-phase column is commonly used for bile acid separation (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[\[9\]](#)
 - **Column Temperature:** Maintain the column at an elevated temperature, such as 50-60°C, to improve peak shape.[\[8\]](#)[\[9\]](#)
 - **Mobile Phase:** Use a gradient elution with two mobile phases.[\[8\]](#)[\[9\]](#)
 - **Mobile Phase A:** Water with an additive like formic acid or ammonium formate.[\[8\]](#)
 - **Mobile Phase B:** A mixture of acetonitrile and/or methanol, also with an additive.[\[8\]](#)
 - **Injection Volume:** Inject 10 µL of the prepared sample.[\[8\]](#)[\[9\]](#)
- **Mass Spectrometry System:** Employ a triple quadrupole (QQQ) mass spectrometer for sensitive and specific detection.[\[9\]](#)

- Ionization Mode: Use negative mode electrospray ionization (ESI), as bile acids readily form negative ions.[9]
- Detection Mode: Operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[9]
- SRM Transitions: Program the instrument to monitor specific precursor-to-product ion transitions for both the native analyte (GCDCA) and the internal standard (GCDCA-d4).
 - Example Transition for GCDCA-d4: Precursor ion (m/z) 452.3 → Product ion (m/z) 74.0. [8][10]
- Data Analysis: Quantify the concentration of endogenous GCDCA by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**Glycochenodeoxycholic acid-d4**) and comparing this ratio to a calibration curve.

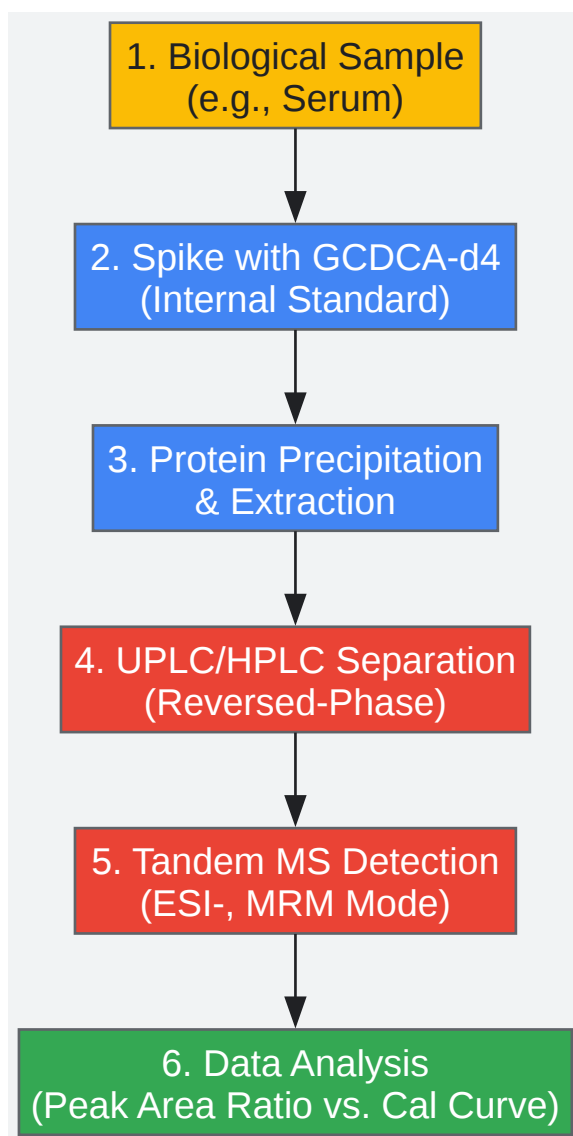
Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to **Glycochenodeoxycholic acid-d4**.



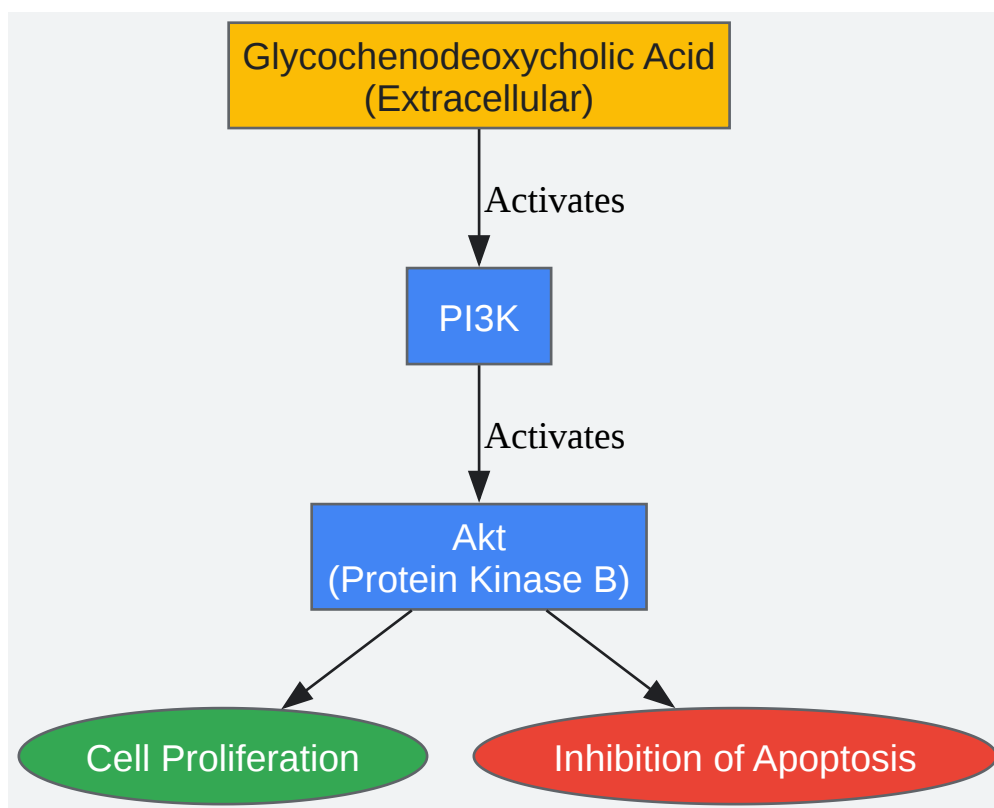
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Figure 1. Relationship between Cholesterol, Bile Acids, and the Deuterated Standard.



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Figure 2. General workflow for quantification using GCDCA-d4.



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